molecular formula C5H8NO2P B14310847 Methyl(prop-2-en-1-yl)phosphinic isocyanate CAS No. 113419-13-9

Methyl(prop-2-en-1-yl)phosphinic isocyanate

Cat. No.: B14310847
CAS No.: 113419-13-9
M. Wt: 145.10 g/mol
InChI Key: TZFSZTLOHRJIPT-UHFFFAOYSA-N
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Description

Methyl(prop-2-en-1-yl)phosphinic isocyanate is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinic acid group, an isocyanate group, and a methyl group attached to a prop-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(prop-2-en-1-yl)phosphinic isocyanate typically involves the reaction of a phosphinic acid derivative with an isocyanate precursor. One common method is the reaction of methyl(prop-2-en-1-yl)phosphinic acid with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reactants and the removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl(prop-2-en-1-yl)phosphinic isocyanate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Phosphinic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Urea derivatives.

Scientific Research Applications

Methyl(prop-2-en-1-yl)phosphinic isocyanate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used to study enzyme inhibition and protein modification.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl(prop-2-en-1-yl)phosphinic isocyanate involves the interaction of its isocyanate group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby altering their function. The phosphinic acid group can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(prop-2-en-1-yl)phosphinic acid
  • Methyl(prop-2-en-1-yl)phosphonic acid
  • Methyl(prop-2-en-1-yl)phosphine oxide

Uniqueness

Methyl(prop-2-en-1-yl)phosphinic isocyanate is unique due to the presence of both a phosphinic acid group and an isocyanate group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

113419-13-9

Molecular Formula

C5H8NO2P

Molecular Weight

145.10 g/mol

IUPAC Name

3-[isocyanato(methyl)phosphoryl]prop-1-ene

InChI

InChI=1S/C5H8NO2P/c1-3-4-9(2,8)6-5-7/h3H,1,4H2,2H3

InChI Key

TZFSZTLOHRJIPT-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(CC=C)N=C=O

Origin of Product

United States

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